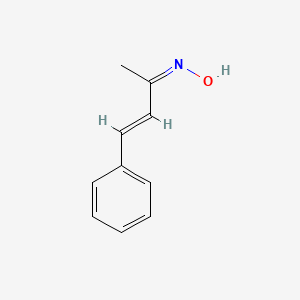
5,5-Dipentyl-2-phenyl-1,2,4-triazolidine-3-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Dipentyl-2-phenyl-1,2,4-triazolidine-3-thione is a heterocyclic compound that belongs to the class of 1,2,4-triazolidine-3-thiones. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazolidine ring fused with a thione group, makes it an interesting subject for research.
Méthodes De Préparation
The synthesis of 5,5-Dipentyl-2-phenyl-1,2,4-triazolidine-3-thione typically involves the reaction of aldehydes or ketones with thiosemicarbazide. One efficient method uses meglumine as a reusable catalyst in water. The reaction is carried out under one-pot conditions, where variously substituted aldehydes or ketones react with thiosemicarbazide to yield the desired compound . The reaction conditions are mild, and the process is eco-friendly, making it suitable for industrial production.
Analyse Des Réactions Chimiques
5,5-Dipentyl-2-phenyl-1,2,4-triazolidine-3-thione undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5,5-Dipentyl-2-phenyl-1,2,4-triazolidine-3-thione has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an acetylcholinesterase inhibitor, which could make it useful in the treatment of neurodegenerative diseases.
Antimicrobial Activity: The compound has shown promising results as an antimicrobial agent against various bacterial strains.
Antioxidant Activity: It exhibits significant free radical scavenging activity, making it a potential candidate for antioxidant therapies.
Mécanisme D'action
The mechanism of action of 5,5-Dipentyl-2-phenyl-1,2,4-triazolidine-3-thione involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial for its potential therapeutic effects in neurodegenerative diseases.
Comparaison Avec Des Composés Similaires
Similar compounds to 5,5-Dipentyl-2-phenyl-1,2,4-triazolidine-3-thione include other 1,2,4-triazolidine-3-thiones such as:
- 1,5-Diphenyl-1H-1,2,4-triazole-3-thione
- 4-N-t-butyl-5-aryl imino-1,2,4-triazolidine-3-thiones These compounds share the triazolidine-3-thione core structure but differ in their substituents, which can significantly affect their biological activities and chemical properties. The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and potential applications.
Propriétés
Formule moléculaire |
C18H29N3S |
|---|---|
Poids moléculaire |
319.5 g/mol |
Nom IUPAC |
5,5-dipentyl-2-phenyl-1,2,4-triazolidine-3-thione |
InChI |
InChI=1S/C18H29N3S/c1-3-5-10-14-18(15-11-6-4-2)19-17(22)21(20-18)16-12-8-7-9-13-16/h7-9,12-13,20H,3-6,10-11,14-15H2,1-2H3,(H,19,22) |
Clé InChI |
ZUXRKHUMQXKTGQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1(NC(=S)N(N1)C2=CC=CC=C2)CCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1-{[2-(benzylsulfanyl)-6-methylpyrimidin-4-yl]oxy}-2,2,2-trichloroethyl)-2,2-dimethylpropanamide](/img/structure/B15008605.png)
![3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-phenylbenzamide](/img/structure/B15008608.png)
![Methanone, (2-hydroxyphenyl)[4-(2-methylphenyl)-1-piperazinyl]-](/img/structure/B15008617.png)
![[4-[(E)-2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]-2-methoxyphenyl] acetate](/img/structure/B15008624.png)
![4-{(E)-[2-(4-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzonitrile](/img/structure/B15008629.png)
![9H-Imidazo[1,2-a]benzimidazole, 2-(1-adamantyl)-9-methyl-](/img/structure/B15008642.png)
![3-methyl-N-[2-({2-[(2-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B15008645.png)
![6-Amino-4-(2,5-dimethoxyphenyl)-3-(methoxymethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15008647.png)
![2-(methylsulfanyl)ethyl {4-[(E)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]phenoxy}acetate](/img/structure/B15008654.png)
![N-[(5Z)-5-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide](/img/structure/B15008659.png)
![N-(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B15008661.png)
![5-Benzyl-3-(2,4-dihydroxyphenyl)-1-(2-methylpropyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B15008668.png)

